molecular formula C7H15NO B3031039 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine CAS No. 13080-65-4

2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine

Cat. No.: B3031039
CAS No.: 13080-65-4
M. Wt: 129.2 g/mol
InChI Key: PZMYHLFQJXHHLD-UHFFFAOYSA-N
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Description

2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is an organic compound with the molecular formula C7H15NO. It is characterized by the presence of an oxirane (epoxide) ring and an amine group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine typically involves the reaction of 2-methylpropan-2-amine with an epoxide, such as epichlorohydrin. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The amine group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Diols or other reduced forms.

    Substitution: New compounds with varied functional groups depending on the substituent used.

Scientific Research Applications

2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine involves its ability to react with various nucleophiles due to the presence of the reactive oxirane ring. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This reactivity is exploited in both synthetic chemistry and biological studies to modify and investigate molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxiran-2-ylmethyl)propan-2-amine
  • 1-tert-butylamino-2,3-epoxypropane

Uniqueness

2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is unique due to the presence of the 2-methyl group, which influences its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can lead to different reaction outcomes and applications.

Properties

IUPAC Name

2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,3)8-4-6-5-9-6/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMYHLFQJXHHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464282
Record name Oxiranemethanamine, N-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-65-4
Record name Oxiranemethanamine, N-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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